N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]formamide
Description
Properties
CAS No. |
647025-70-5 |
|---|---|
Molecular Formula |
C15H8Cl2INO |
Molecular Weight |
416.0 g/mol |
IUPAC Name |
N-[4,6-dichloro-3-iodo-2-(2-phenylethynyl)phenyl]formamide |
InChI |
InChI=1S/C15H8Cl2INO/c16-12-8-13(17)15(19-9-20)11(14(12)18)7-6-10-4-2-1-3-5-10/h1-5,8-9H,(H,19,20) |
InChI Key |
AJMBLMLLFLZDHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=C(C(=CC(=C2I)Cl)Cl)NC=O |
Origin of Product |
United States |
Preparation Methods
Key Steps:
- Halogen Substitution : The introduction of chlorine and iodine substituents on the aromatic ring is achieved through electrophilic substitution using halogenating agents such as iodine monochloride or N-chlorosuccinimide.
- Alkynylation : Phenylethynyl groups are introduced via Sonogashira coupling, which involves palladium catalysts and copper co-catalysts.
- Formamide Functionalization : The final step involves the addition of a formamide group using reagents like dimethylformamide (DMF) or formic acid derivatives.
Specific Reaction Pathways
Below are detailed pathways for synthesizing this compound:
Pathway 1: Halogenation and Alkynylation
-
- Solvent: Dichloromethane (DCM) or acetonitrile (MeCN)
- Catalyst: Palladium(II) acetate and triphenylphosphine
- Temperature: Room temperature to 50°C
- Base: Cesium carbonate (Cs2CO3)
-
- Start with a precursor aromatic compound.
- Perform halogenation by adding iodine monochloride in DCM under mild conditions.
- Introduce the phenylethynyl group using phenylacetylene in the presence of palladium catalysts.
Yield :
- Typical yields range between 70% and 85%, depending on reaction optimization.
Pathway 2: Formamide Functionalization
-
- Solvent: Dimethylformamide (DMF)
- Catalyst: Copper/alumina composite
- Reducing Agent: Hydrogen peroxide
- Temperature: 25°C to 100°C
-
- React the halogenated aromatic intermediate with formic acid or DMF in the presence of a catalyst.
- Maintain mild temperature conditions to avoid decomposition.
- Purify via silica gel column chromatography.
Yield :
- Yields can reach up to 83% under optimized conditions.
Green Chemistry Approach
Recent advancements have introduced environmentally friendly methods for synthesizing formamides, including this compound:
-
- Using carbon dioxide and organic amines as raw materials.
- Employing hydrogen silanes as reducing agents under ambient pressure and temperature conditions (25–100°C).
-
- Avoids heavy metal catalysts.
- Reduces waste generation.
- Simplifies product separation.
Comparison of Methods
| Method | Key Reagents/Catalysts | Temperature Range | Yield (%) | Environmental Impact |
|---|---|---|---|---|
| Halogenation + Alkynylation | Palladium(II), Cesium carbonate | Room temp–50°C | 70–85 | Moderate |
| Formamide Functionalization | Copper/alumina + H₂O₂ | 25–100°C | Up to 83 | Moderate |
| Green Chemistry | CO₂ + Hydrogen silanes | Ambient | Variable | Low |
Notes on Optimization
- Reaction time and temperature significantly impact yield and purity.
- Catalyst loading should be minimized to reduce costs while maintaining efficiency.
- Purification steps such as recrystallization or chromatography are essential for isolating the target compound.
Chemical Reactions Analysis
Types of Reactions
N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]formamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of the formamide group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]formamide has been investigated for its potential therapeutic applications, particularly in the modulation of protein kinases. Protein kinases are crucial in various signaling pathways and are often implicated in cancer and other diseases.
Case Study: Protein Kinase Inhibition
A study highlighted the compound's ability to inhibit specific protein kinases involved in tumor progression. The compound demonstrated significant activity against kinases associated with various cancers, suggesting its potential as a lead compound for developing anti-cancer therapies .
Material Science
In material science, this compound is explored for its properties as a precursor in synthesizing advanced materials.
Applications in Organic Electronics
The compound has been utilized in the synthesis of organic electronic materials, particularly in organic light-emitting diodes (OLEDs). Its unique structural features contribute to improved charge transport properties and light-emitting efficiency.
Case Study: Synthesis of OLED Materials
Research indicates that incorporating this compound into polymer matrices enhances the performance of OLEDs. The resulting materials exhibited higher luminescence and stability under operational conditions .
Synthetic Organic Chemistry
This compound serves as a versatile building block in synthetic organic chemistry. Its derivatives are synthesized for various applications ranging from pharmaceuticals to agrochemicals.
Synthesis of Novel Compounds
The compound has been employed as a precursor for synthesizing novel heterocyclic compounds that exhibit biological activity. These derivatives have shown promise in antibacterial and antifungal applications.
Case Study: Derivative Synthesis
A notable study synthesized several derivatives from this compound, evaluating their biological activities against various pathogens. Some derivatives demonstrated significant antimicrobial effects, indicating potential applications in developing new antibiotics .
Mechanism of Action
The mechanism of action of N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]formamide involves its interaction with specific molecular targets. The halogen atoms and the phenylethynyl group play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The formamide group can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects and Electronic Properties
The target compound’s halogenation pattern (Cl, I) and phenylethynyl group distinguish it from other formamides:
- N-(2,4-Dichloro-6-(phenylethynyl)phenyl)formamide (S2i) : Lacks iodine but shares dichloro and phenylethynyl substituents. Its synthesis via formylation of an aniline derivative achieved 90% yield, suggesting efficient methodology for analogous compounds .
- N-(4′-Chloro-[1,1′-biphenyl]-2-yl)formamide: Features a biphenyl group instead of phenylethynyl.
- (Diphenylphosphoryl)-N-(4-chlorophenyl)formamide: Incorporates a phosphoryl group, enhancing electron-withdrawing effects. Such derivatives are intermediates in organocatalytic reactions, unlike the target compound’s halogen-dominated electronic profile .
Table 1: Substituent and Structural Comparisons
Physicochemical Properties
- Crystallinity : The phenylethynyl group in the target compound likely enhances planarity and crystallinity compared to biphenyl derivatives . Iodine’s heavy-atom effect may facilitate X-ray crystallography, as seen in phosphoryl-formamides .
- Solubility : Halogenation (Cl, I) reduces solubility in polar solvents, whereas phosphoryl groups increase polarity .
Biological Activity
N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]formamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₅H₁₀Cl₂I N
- Molecular Weight : 347.150 g/mol
- CAS Number : 647025-67-0
This compound functions primarily as an allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is implicated in various neurological disorders and is a target for drug development aimed at treating conditions such as anxiety, depression, and schizophrenia .
Antitumor Activity
Recent studies indicate that derivatives of this compound exhibit potent antitumor activity. For instance, a related compound has shown significant inhibition of fibroblast growth factor receptor (FGFR) tyrosine kinases, which are critical in tumor growth and metastasis. In vivo evaluations demonstrated that these compounds could markedly reduce tumor growth in xenograft models .
Cardiovascular Effects
Compounds similar to this compound have been explored for their cardiovascular effects. Research suggests that these compounds can prevent and treat cardiovascular diseases by modulating specific signaling pathways involved in heart function and vascular health .
Case Studies
- In Vivo Studies : A study involving a derivative of this compound demonstrated its efficacy in reducing tumor size in RT112 bladder cancer xenograft models. The compound's mechanism involved selective inhibition of FGFR signaling pathways, leading to decreased cell proliferation and increased apoptosis in cancer cells .
- Pharmacological Profiling : Another study highlighted the compound's ability to modulate glutamate signaling, which is crucial for neuronal communication. This modulation was linked to improved cognitive function in animal models, suggesting potential applications in neurodegenerative diseases .
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
